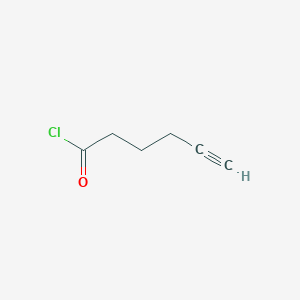

Hex-5-ynoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hex-5-ynoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO/c1-2-3-4-5-6(7)8/h1H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBQFNAWQPYQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374720 | |

| Record name | hex-5-ynoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55183-45-4 | |

| Record name | hex-5-ynoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | hex-5-ynoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Bifunctional Reagent for Modern Chemical Synthesis

An In-Depth Technical Guide to Hex-5-ynoyl Chloride: Properties, Synthesis, and Applications

This compound is a versatile bifunctional molecule that has garnered significant interest among researchers in organic synthesis, materials science, and drug development. Its structure is deceptively simple, featuring a six-carbon backbone terminated by two highly valuable and disparate functional groups: a reactive acyl chloride and a terminal alkyne. This unique arrangement allows for orthogonal chemical modifications, making it a powerful building block for constructing complex molecular architectures.

The acyl chloride provides a classic site for nucleophilic acyl substitution, enabling the facile formation of esters, amides, and other acyl derivatives. Simultaneously, the terminal alkyne serves as a handle for a variety of transformations, most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][] This dual reactivity allows scientists to first conjugate the molecule to a substrate via its acyl chloride group and then introduce another molecular entity through the alkyne, a strategy widely employed in bioconjugation and the development of advanced biomaterials. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and key applications for professionals in the chemical sciences.

PART 1: Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting. This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Core Chemical Identifiers

-

IUPAC Name : this compound[4]

-

Synonyms : 5-Hexynoyl chloride

Physicochemical Data Summary

The quantitative data for this compound are summarized in the table below. Note that some physical properties, such as boiling point, are not consistently reported and should be determined empirically if required for a specific application.

| Property | Value | Source |

| Physical Form | Brown liquid | |

| Purity | >95% (Typical) | [7] |

| SMILES | C#CCCCC(=O)Cl | [4] |

| InChIKey | WZBQFNAWQPYQPM-UHFFFAOYSA-N | [4] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [6] |

Safety and Handling

This compound is classified as a dangerous good for transport and poses significant hazards.[5] It is a flammable, corrosive, and irritating substance.[4]

-

GHS Hazard Statements :

-

GHS Pictograms : GHS05 (Corrosion), GHS07 (Exclamation Mark).

Handling Protocol:

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.[8]

-

Dispensing : Due to its moisture sensitivity, use an inert atmosphere (e.g., nitrogen or argon) when handling. Use syringes or cannulas for transfers. The compound reacts violently with water, alcohols, and alkalis.

-

Storage : Keep the container tightly closed and store in a freezer (-20°C) under an inert atmosphere to prevent degradation and reaction with atmospheric moisture.[6]

-

Spill & Disposal : In case of a spill, absorb with an inert material (e.g., Chemizorb®) and dispose of as hazardous waste. Do not allow the product to enter drains. All waste must be disposed of according to local and national regulations.[8]

PART 2: Synthesis and Purification

The most direct and common method for synthesizing this compound is through the activation of its corresponding carboxylic acid, Hex-5-ynoic acid. This transformation is a standard procedure in organic chemistry, typically employing a chlorinating agent.

Rationale for Reagent Selection

Thionyl chloride (SOCl₂) is often the reagent of choice for this conversion. It is highly effective and produces gaseous byproducts (SO₂ and HCl), which simplifies the purification process as they can be easily removed under vacuum or with a gas bubbler. An alternative is oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF), which also yields volatile byproducts.

Experimental Protocol: Synthesis from Hex-5-ynoic Acid

This protocol describes a general procedure for the synthesis of this compound.

-

Setup : A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (or connected to a nitrogen/argon line), and a dropping funnel.

-

Reaction : Hex-5-ynoic acid (1.0 eq) is dissolved in a dry, inert solvent such as dichloromethane (DCM) or toluene.

-

Reagent Addition : Thionyl chloride (approx. 1.2-1.5 eq) is added dropwise to the stirred solution at 0°C.

-

Reaction Progression : After addition, the reaction mixture is allowed to warm to room temperature and then gently heated to reflux (approx. 40-50°C) for 2-3 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to check for the disappearance of the starting acid and the formation of the methyl ester.

-

Workup & Purification : Once the reaction is complete, the mixture is cooled to room temperature. The solvent and excess thionyl chloride are carefully removed under reduced pressure (rotary evaporation).

-

Final Product : The crude this compound is typically purified by distillation under reduced pressure to yield a clear or pale brown liquid. It should be used immediately or stored under an inert atmosphere at low temperature.

Caption: General workflow for the synthesis of this compound.

PART 3: Chemical Reactivity and Mechanisms

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The acyl chloride is an electrophile, while the terminal alkyne can act as a nucleophile (as its acetylide) or as a partner in cycloaddition reactions.

Nucleophilic Acyl Substitution

The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it an excellent substrate for reaction with a wide range of nucleophiles.[9]

Mechanism : The reaction proceeds via a tetrahedral intermediate. A nucleophile (e.g., an amine, R₂NH) attacks the carbonyl carbon, breaking the C=O pi bond. The resulting tetrahedral intermediate is unstable and collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.

Caption: Mechanism of nucleophilic acyl substitution at the acyl chloride.

-

With Amines : Forms stable amide bonds. This is one of the most common reactions, used to attach the hexynoyl moiety to peptides, proteins, or amine-functionalized surfaces.

-

With Alcohols : Forms ester bonds. This reaction is often catalyzed by a non-nucleophilic base like pyridine to sequester the HCl byproduct.[10]

-

With Water : Hydrolyzes rapidly back to the parent carboxylic acid, Hex-5-ynoic acid. This is why anhydrous conditions are critical during its use and storage.

Reactions of the Terminal Alkyne: Click Chemistry

The terminal alkyne is the gateway to "click chemistry," a concept that emphasizes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts.[1][]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the quintessential click reaction.[11] this compound, or a derivative thereof, reacts with an azide-functionalized molecule in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. This triazole linkage is exceptionally stable and serves as a robust covalent linker in bioconjugation applications.[1][]

Caption: Schematic of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

PART 4: Key Applications in Drug Development and Materials Science

The bifunctional nature of this compound makes it an invaluable tool for creating complex, well-defined molecular constructs.

-

Bioconjugation and Probe Synthesis : In chemical biology, this compound is used to create molecular probes. A molecule of interest (e.g., a drug candidate or a metabolite) with a free amine or hydroxyl group can be "tagged" with the hexynoyl group. The resulting alkyne-tagged molecule can then be visualized or captured by reacting it with an azide-functionalized reporter, such as a fluorophore or a biotin tag, via a CuAAC reaction.

-

Antibody-Drug Conjugates (ADCs) : Click chemistry is a powerful method for synthesizing ADCs.[] An antibody can be functionalized with an azide, and a potent cytotoxic drug can be tagged with an alkyne using this compound. The two components are then "clicked" together. This modular approach allows for the rapid assembly and testing of different drug-antibody combinations.[2]

-

Polymer and Materials Science : The alkyne group can be used for surface modification or polymer cross-linking.[10] For example, a surface functionalized with amines can be reacted with this compound to create an alkyne-coated surface. This surface can then be further modified by clicking on various azide-containing molecules to tailor its properties (e.g., hydrophobicity, biocompatibility).

PART 5: Spectroscopic Characterization

Confirming the identity and purity of this compound after synthesis or before use is crucial. The following are the expected spectroscopic signatures based on its structure.[12][13]

| Technique | Functional Group | Expected Signal / Signature |

| ¹H NMR | Terminal Alkyne (≡C-H ) | ~2.0-2.5 ppm (triplet) |

| Methylene adjacent to C=O (-CH₂ -COCl) | ~2.8-3.0 ppm (triplet) | |

| Methylene adjacent to alkyne (-CH₂ -C≡) | ~2.2-2.4 ppm (quartet of triplets) | |

| Other Methylene (-CH₂-) | ~1.8-2.0 ppm (quintet) | |

| ¹³C NMR | Carbonyl (C =O) | ~170-175 ppm |

| Alkyne (C ≡CH) | ~80-85 ppm | |

| Alkyne (C≡C H) | ~70-75 ppm | |

| Methylene adjacent to C=O (-C H₂-COCl) | ~45-50 ppm | |

| Other Methylenes (-C H₂-) | ~20-30 ppm | |

| FT-IR | Carbonyl (C=O) Stretch | Strong, sharp band at ~1780-1815 cm⁻¹ |

| Terminal Alkyne (C≡C) Stretch | Weak, sharp band at ~2100-2140 cm⁻¹ | |

| Terminal Alkyne (≡C-H) Stretch | Strong, sharp band at ~3250-3330 cm⁻¹ |

Mass Spectrometry (Predicted) : Predicted m/z values for various adducts can be used to confirm the molecular weight.[14]

-

[M+H]⁺: 131.02582

-

[M+Na]⁺: 153.00776

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for molecular innovation. Its orthogonal reactivity, combining the robust chemistry of acyl chlorides with the precision of click chemistry, provides a reliable and versatile platform for researchers. From creating sophisticated probes for biological imaging to assembling next-generation antibody-drug conjugates, the applications of this compound continue to expand, solidifying its role as a key component in the modern chemist's toolbox. Proper understanding of its properties, safe handling procedures, and reaction mechanisms is paramount to harnessing its full synthetic potential.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Hexenoyl chloride. PubChem. Retrieved from [Link]

-

Loba Chemie. (2022). Safety Data Sheet: Hexanoyl Chloride. Loba Chemie. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H7ClO). PubChemLite. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.55183-45-4, 5-Hexynoyl chloride Suppliers. LookChem. Retrieved from [Link]

-

Jiang, H., et al. (2018). Click Chemistry in Peptide-Based Drug Design. Molecules, 23(10), 2469. MDPI. Retrieved from [Link]

-

McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Chemistry & Biology, 21(9), 1075-1101. PMC. Retrieved from [Link]

-

RojasLab. (2022). 2022 Nobel Prize: Bioconjugation and Click Chemistry Explained! YouTube. Retrieved from [Link]

-

Reich, H. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectroscopic data. ResearchGate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. Retrieved from [Link]

-

Chad's Prep. (2020). 6.4 Nucleophiles, Electrophiles, and Intermediates. YouTube. Retrieved from [Link]

Sources

- 1. Click Chemistry in Peptide-Based Drug Design [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 4. This compound | C6H7ClO | CID 2759284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. arctomsci.com [arctomsci.com]

- 7. keyorganics.net [keyorganics.net]

- 8. fishersci.com [fishersci.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Buy Pent-4-ynoyl chloride | 55183-44-3 [smolecule.com]

- 11. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. PubChemLite - this compound (C6H7ClO) [pubchemlite.lcsb.uni.lu]

Introduction: The Strategic Importance of a Bifunctional Linker

An In-Depth Technical Guide to Hex-5-ynoyl Chloride CAS Number: 55183-45-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

This compound is a deceptively simple yet powerful bifunctional molecule that has carved a significant niche in modern chemical biology and drug development. Its strategic value lies in the orthogonal reactivity of its two key functional groups: a highly reactive acyl chloride and a versatile terminal alkyne. The acyl chloride serves as an efficient anchor, readily forming stable amide or ester bonds with nucleophiles commonly found on biomolecules, such as the amine groups on lysine residues or N-termini of proteins. Simultaneously, the terminal alkyne acts as a bioorthogonal handle, poised for participation in highly specific and efficient coupling reactions, most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry".

This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, reactivity, and core applications. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to leverage this reagent for advanced bioconjugation, molecular labeling, and the construction of complex therapeutic modalities.

Section 1: Core Chemical and Physical Properties

This compound is a small molecule defined by a six-carbon backbone, featuring an acyl chloride at one end (C1) and a terminal alkyne at the other (C5-C6). This structure underpins its utility as a hetero-bifunctional crosslinker.

Chemical Identifiers:

The key physicochemical properties are summarized in the table below. Note that some values are predicted based on computational models due to the compound's reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Physical Form | Brown liquid | [2] |

| Boiling Point | 104-110 °C | [3] |

| Density (Predicted) | 1.089 ± 0.06 g/cm³ | [3] |

| Flash Point (Predicted) | 57.8 ± 15.7 °C | [3] |

| Refractive Index (Predicted) | 1.456 | [3] |

| Purity (Typical) | ≥95% |[2] |

Section 2: Synthesis and Purification

The most direct and common laboratory synthesis of this compound involves the conversion of its corresponding carboxylic acid, 5-hexynoic acid.

Synthetic Pathway

The transformation from a carboxylic acid to an acyl chloride is a standard procedure in organic synthesis. It is typically achieved by treating 5-hexynoic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Caption: Synthesis of this compound from 5-hexynoic acid.

Causality in Reagent Choice and Purification

-

Why Thionyl Chloride? Thionyl chloride is highly effective for this conversion. The reaction proceeds via a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom, followed by elimination of chloride and subsequent intramolecular rearrangement, ultimately releasing gaseous sulfur dioxide and hydrogen chloride. This is advantageous because the volatile nature of the byproducts drives the reaction to completion and simplifies the workup process.

-

Purification Strategy: Due to the relatively low boiling point of this compound, fractional distillation under reduced pressure is the method of choice for purification. This prevents thermal decomposition, which can occur at higher temperatures, and effectively separates the desired product from any unreacted 5-hexynoic acid and non-volatile impurities. The purity is typically assessed by NMR or GC-MS.

Section 3: Reactivity and Mechanistic Insights

The utility of this compound is rooted in the distinct reactivity of its two functional groups, allowing for sequential and specific chemical transformations.

The Acyl Chloride: A Potent Electrophile

The carbon atom of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes it highly susceptible to nucleophilic attack.

-

Reaction with Amines: This is the most common application for bioconjugation. Primary and secondary amines, such as the ε-amino group of lysine or the N-terminus of a peptide, readily attack the acyl chloride to form a stable amide bond. The reaction is rapid and generally high-yielding.[5] The mechanism is a classic nucleophilic addition-elimination.

Caption: Mechanism for the reaction of this compound with an amine.

-

Reaction with Alcohols and Water: Alcohols react similarly to form esters, while water will hydrolyze the acyl chloride back to the parent carboxylic acid. This moisture sensitivity is a critical handling consideration.[6] Violent reactions are possible with water, alcohols, and alkalies.[6]

The Terminal Alkyne: The Gateway to Click Chemistry

The terminal alkyne is a bioorthogonal functional group, meaning it is stable and non-reactive in complex biological environments but can be induced to react with a specific partner—an azide—under specific catalytic conditions.[7]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms the cornerstone of "Click Chemistry." In the presence of a Cu(I) catalyst, the terminal alkyne of the modified biomolecule and an azide-functionalized molecule (e.g., a fluorescent dye, a biotin tag, or another biomolecule) undergo a [3+2] cycloaddition to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[8] This reaction is highly efficient, specific, and can be performed in aqueous buffers, making it ideal for biological applications.[7][8]

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Section 4: Applications in Bioconjugation and Drug Development

The dual reactivity of this compound enables a powerful two-step strategy for labeling and conjugation.

Step 1: Installation of the Alkyne Handle. A biomolecule of interest (e.g., a protein, antibody, or oligonucleotide) is reacted with this compound. The acyl chloride selectively forms a covalent bond with available nucleophiles on the biomolecule, thereby "installing" a terminal alkyne handle.

Step 2: Click Reaction. The alkyne-modified biomolecule can now be specifically conjugated to any molecule bearing an azide functional group using the CuAAC reaction. This allows for the modular attachment of a wide array of payloads or reporters.

This workflow is central to numerous applications:

-

Proteomics: Labeling proteins to study their interactions, localization, and turnover.

-

Fluorescent Labeling: Attaching fluorescent dyes for imaging and tracking in cells and tissues.

-

Drug Development: Constructing Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug (with an azide) is "clicked" onto an antibody (modified with an alkyne handle) for targeted cancer therapy.[9]

Caption: Experimental workflow for bioconjugation.

Section 5: Experimental Protocols

The following protocols are provided as validated starting points. Researchers must optimize conditions for their specific biomolecules and reagents.

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol describes the installation of the alkyne handle onto a protein via lysine residue modification.

-

Preparation: Dissolve the protein in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) at pH 7.5-8.5 to ensure the target amine groups are deprotonated and nucleophilic. A typical concentration is 1-5 mg/mL.

-

Reagent Stock: Prepare a fresh stock solution of this compound (e.g., 100 mM) in a dry, aprotic, water-miscible solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the this compound stock solution. The optimal ratio must be determined empirically.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4 °C to minimize protein degradation.

-

Quenching & Purification: Quench any unreacted this compound by adding a small molecule amine (e.g., Tris or glycine buffer) to a final concentration of ~50 mM. Remove excess reagent and byproducts by dialysis, size-exclusion chromatography (SEC), or spin filtration against the desired storage buffer.

-

Validation: Confirm successful labeling using mass spectrometry (to observe the mass shift corresponding to the addition of the hexynoyl group) or by proceeding to the click reaction with an azide-functionalized reporter.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-tagged molecule onto the alkyne-labeled protein from Protocol 1.

-

Stock Solutions: Prepare the following fresh stock solutions:

-

Azide Payload: 10 mM in DMSO or water.

-

Ligand (e.g., THPTA): 200 mM in water. The ligand stabilizes the Cu(I) oxidation state and improves reaction efficiency.[9][10][11]

-

Reducing Agent (Sodium Ascorbate): 100 mM in water (prepare immediately before use). This reduces Cu(II) to the active Cu(I) catalyst.[9][10][11]

-

-

Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio. Allow this to incubate for a few minutes.[9][10]

-

Reaction Assembly: In a separate tube, combine the alkyne-labeled protein, the azide payload (typically 5-50 equivalents), and the required volume of buffer (e.g., PBS).

-

Initiation: Add the Cu(I)/ligand complex to the protein/azide mixture, followed immediately by the sodium ascorbate solution to initiate the reaction.[9] A typical final concentration might be 1 mM CuSO₄, 2 mM THPTA, and 5 mM sodium ascorbate.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.[10][11]

-

Purification: Remove the catalyst, excess reagents, and byproducts using SEC, dialysis, or affinity purification (if applicable, e.g., for biotin-azide tags).

Section 6: Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

Table 2: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Source |

|---|---|---|---|

| GHS05 (Corrosion) | H314 | Causes severe skin burns and eye damage. | [1][2][6] |

| GHS07 (Exclamation Mark) | H302 | Harmful if swallowed. | [2] |

| GHS07 (Exclamation Mark) | H335 | May cause respiratory irritation. | [1][2] |

| GHS02 (Flame) | H226 | Flammable liquid and vapor. |[1][6] |

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[12][13]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[6][12][13]

-

Handling: This compound is moisture-sensitive and will react with water.[6] Handle under an inert atmosphere (e.g., nitrogen or argon) where possible. Keep away from heat, sparks, and open flames.[6][12] Use non-sparking tools and take measures to prevent static discharge.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][12] For long-term stability, storage in a freezer under an inert atmosphere is recommended.[14]

-

First Aid:

-

Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. Remove contaminated clothing.[6][12][13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6][13]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][13]

-

References

-

This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

HEXANOYL CHLORIDE Safety Data Sheet. (2022). Loba Chemie. Retrieved January 17, 2026, from [Link]

-

CAS NO. 55183-45-4 | this compound. (n.d.). Arctom Scientific. Retrieved January 17, 2026, from [Link]

-

This compound (C6H7ClO). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

-

5-Hexynoyl chloride Suppliers | 55183-45-4. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs. Retrieved January 17, 2026, from [Link]

-

Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. Retrieved January 17, 2026, from [Link]

-

Click Chemistry Protocols. (n.d.). Xi'an Confluore Biological Technology Co., Ltd. Retrieved January 17, 2026, from [Link]

-

This compound. (n.d.). Sigma-Aldrich (Chinese). Retrieved January 17, 2026, from [Link]

-

5-Hexenoyl chloride. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

- Method for purifying acid chlorides. (2004). Google Patents.

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Alkyne-Azide Click Chemistry Protocol for ADCs. (2024). AxisPharm. Retrieved January 17, 2026, from [Link]

-

Amines as Nucleophiles. (2021). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Can anyone suggest an easy and efficient method to purify thionylchloride? (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Synthetic process development of (R)-(+)-1,2- epoxy-5-hexene: an important chiral building block. (n.d.). ChemRxiv. Retrieved January 17, 2026, from [Link]

-

Reaction Amines With Aryl Sulphonyl Chloride. (2023). YouTube. Retrieved January 17, 2026, from [Link]

- Purification of thionyl chloride. (1964). Google Patents.

Sources

- 1. This compound | C6H7ClO | CID 2759284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 55183-45-4 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. interchim.fr [interchim.fr]

- 8. Click Chemistry [organic-chemistry.org]

- 9. axispharm.com [axispharm.com]

- 10. confluore.com [confluore.com]

- 11. broadpharm.com [broadpharm.com]

- 12. lobachemie.com [lobachemie.com]

- 13. fishersci.com [fishersci.com]

- 14. arctomsci.com [arctomsci.com]

An In-depth Technical Guide to Hex-5-ynoyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

Abstract

Hex-5-ynoyl chloride is a bifunctional reagent of significant interest in chemical biology and drug development. Its molecular structure uniquely combines a reactive acyl chloride with a terminal alkyne, providing orthogonal handles for a diverse range of chemical modifications. This guide offers an in-depth exploration of this compound, covering its fundamental physicochemical properties, a detailed, field-proven synthesis protocol, and its critical applications as a molecular tool for forging new covalent bonds in research and pharmaceutical development. We will delve into the mechanistic principles behind its synthesis and utility, emphasizing the causality behind experimental choices to ensure reproducible and robust outcomes for researchers and scientists.

Introduction: The Strategic Value of a Bifunctional Linker

In the landscape of modern chemical synthesis and drug discovery, molecules that serve as versatile connectors or probes are invaluable. This compound (C₆H₇ClO) emerges as a premier example of such a reagent. Its power lies in its duality:

-

The Acyl Chloride: This functional group is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide array of nucleophiles including amines, alcohols, and thiols. This reactivity allows for the stable, covalent introduction of the "hex-5-ynoyl" moiety onto target biomolecules or synthetic intermediates.[1][2] The reaction is typically rapid and efficient, proceeding under mild conditions.[2]

-

The Terminal Alkyne: This group is a cornerstone of "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4][5] This bioorthogonal reaction is exceptionally specific, high-yielding, and tolerant of a vast range of functional groups found in complex biological systems.[3][6] The terminal alkyne of this compound thus serves as a handle for subsequent, specific ligation to azide-modified molecules.[7][8]

This combination makes this compound a powerful tool for applications such as creating activity-based probes, labeling proteins and other biomolecules, and synthesizing complex molecular architectures for drug screening libraries.[6][9] This guide provides the foundational knowledge and practical protocols for leveraging this reagent's full potential.

Physicochemical and Safety Data

Accurate knowledge of a reagent's properties is the bedrock of successful and safe experimentation. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇ClO | [10] |

| Molecular Weight | 130.57 g/mol | [10] |

| CAS Number | 55183-45-4 | [10] |

| Appearance | Brown liquid | |

| Purity | Typically >95% | |

| Storage Temperature | Room Temperature (in a dry environment) |

Safety Profile:

This compound is a hazardous substance that must be handled with appropriate precautions. As an acyl chloride, it is corrosive and reacts violently with water and other protic solvents to release hydrochloric acid (HCl) gas.[11]

-

Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.[10]

-

Handling: Must be handled in a chemical fume hood using personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The apparatus must be scrupulously dried to prevent hydrolysis.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area away from moisture and incompatible materials like alcohols and strong bases.

Synthesis and Purification: A Validated Protocol

This compound is most reliably prepared from its corresponding carboxylic acid, Hex-5-ynoic acid. The following two-stage process outlines a practical synthesis, starting from the commercially available and inexpensive cyclohexanone.

Part A: Synthesis of Hex-5-ynoic Acid

The synthesis of the carboxylic acid precursor is a robust multi-step process from cyclohexanone, involving bromination and dehydrobromination.[12][13] This method provides a reliable route to the necessary starting material.

Part B: Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard and high-yielding procedure. The use of oxalyl chloride is often preferred over thionyl chloride as the byproducts (CO, CO₂, HCl) are all gaseous, simplifying purification.

Reaction Mechanism: The carboxylic acid oxygen attacks the electrophilic carbonyl of oxalyl chloride. The resulting intermediate collapses, releasing CO, CO₂, and a chloride ion, which then displaces the hydroxyl group to form the final acyl chloride product. A catalytic amount of dimethylformamide (DMF) is often used to form the Vilsmeier reagent in situ, which accelerates the reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.[14]

Materials:

-

Hex-5-ynoic acid

-

Oxalyl chloride ( (COCl)₂ )

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask, condenser, magnetic stirrer, dropping funnel, nitrogen/argon inlet.

Procedure:

-

Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the flask, add Hex-5-ynoic acid (1.0 eq). Dissolve it in anhydrous DCM (approx. 5-10 mL per gram of acid).

-

Catalyst Addition: Add one drop of anhydrous DMF via syringe.

-

Chlorinating Agent: Slowly add oxalyl chloride (approx. 1.5-2.0 eq) dropwise via syringe at room temperature. Vigorous gas evolution (CO₂, CO, HCl) will be observed. Causality: Slow addition is critical to control the exothermic reaction and the rate of gas evolution, preventing dangerous pressure buildup.

-

Reaction: Stir the mixture at room temperature for 1-2 hours after the gas evolution has ceased. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting acid.

-

Purification: The reaction mixture can often be used directly in the next step after careful removal of the solvent and excess oxalyl chloride under reduced pressure. For higher purity, vacuum distillation is the method of choice. Self-Validation: The purity of the distilled product should be confirmed by spectroscopic methods (e.g., ¹H NMR, IR). The appearance of a characteristic carbonyl stretch at ~1800 cm⁻¹ in the IR spectrum is indicative of acyl chloride formation.

Applications in Drug Development and Chemical Biology

The utility of this compound stems from its ability to covalently modify molecules of interest and subsequently attach a reporter or binding partner via click chemistry.

Workflow 1: Acylation of a Target Molecule

The primary application of the acyl chloride functionality is to attach the alkyne handle to a nucleophilic site on a target molecule, such as a primary amine on a protein lysine residue or a small molecule drug scaffold.[1][15]

Caption: Acylation workflow using this compound.

Workflow 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the target molecule is tagged with the alkyne, it can be conjugated to any azide-containing molecule (e.g., a fluorescent dye, a biotin tag for affinity purification, or another drug fragment).[4][8]

Experimental Protocol: Two-Step Labeling of an Amine-Containing Molecule

Step A: Acylation

-

Dissolve the amine-containing target molecule (1.0 eq) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq) in anhydrous DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours until the starting material is consumed (monitor by TLC/LC-MS).

-

Quench the reaction with water or a mild aqueous acid, and perform a standard aqueous workup followed by purification (e.g., column chromatography) to isolate the alkyne-tagged product.

Step B: Click Chemistry Conjugation

-

Dissolve the purified alkyne-tagged molecule (1.0 eq) and an azide-containing reporter molecule (e.g., Azido-PEG-Biotin) (1.0 eq) in a suitable solvent system (e.g., tBuOH/H₂O or DMSO).

-

Prepare a fresh solution of the copper catalyst. Add copper(II) sulfate (CuSO₄) (0.1 eq) and a ligand such as THPTA or TBTA (0.1 eq) to the solvent.

-

Add a freshly prepared solution of a reducing agent, typically sodium ascorbate (0.5 eq), to the copper solution to generate the active Cu(I) species.[8]

-

Add the catalyst solution to the solution of the alkyne and azide.

-

Stir at room temperature for 1-12 hours. The reaction is often complete within a short period.

-

Purify the final conjugate using an appropriate method (e.g., HPLC, precipitation).

Caption: CuAAC "Click" reaction workflow.

Conclusion

This compound is a cornerstone reagent for chemical biologists and medicinal chemists. Its orthogonal reactive sites—the acyl chloride for initial conjugation and the terminal alkyne for bioorthogonal "clicking"—provide a reliable and powerful strategy for labeling, tracking, and synthesizing complex molecular systems. By understanding the principles behind its synthesis and application, and by adhering to rigorous safety and handling protocols, researchers can effectively integrate this versatile tool into their discovery workflows, accelerating the development of new diagnostics and therapeutics.

References

-

Hexanoyl chloride. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759284, this compound. Retrieved January 17, 2026, from [Link]

-

Organic Syntheses. (n.d.). Procedure for acylation. Retrieved January 17, 2026, from [Link]

-

Starostin, E. K., Lapitskaya, M. A., Ignatenko, A. V., Pivnitsky, K. K., & Nikishin, G. I. (2000). Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. Russian Chemical Bulletin, 49(1), 81-85. Available from [Link]

-

Taylor, M. S., & Jacobsen, E. N. (2008). Cyclization of 5-hexynoic acid to 3-alkoxy-2-cyclohexenones. Beilstein Journal of Organic Chemistry, 4, 33. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10975519, 5-Hexenoyl chloride. Retrieved January 17, 2026, from [Link]

-

Starostin, E. K., et al. (2000). Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Horisawa, K. (2014). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Physiology, 5, 48. [Link]

-

Horisawa, K. (2014). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Physiology. Retrieved January 17, 2026, from [Link]

-

Organic Syntheses. (n.d.). Docosanedioic acid. Retrieved January 17, 2026, from [Link]

-

LibreTexts Chemistry. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved January 17, 2026, from [Link]

-

Sarlah, D., & Carreira, E. M. (2021). Novel Approaches in Biomolecule Labeling. Biomolecules, 11(12), 1827. [Link]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved January 17, 2026, from [Link]

-

MaChemGuy. (2020, October 26). The Ethanoylation of Amines (A2 Chemistry) [Video]. YouTube. [Link]

-

ResearchGate. (2021). Novel Approaches in Biomolecule Labeling. Retrieved January 17, 2026, from [Link]

-

LibreTexts Chemistry. (2024). 24.7: Reactions of Amines. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved January 17, 2026, from [Link]

-

Kellett, A., et al. (2021). Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents. Nucleic Acids Research, 49(17), 9699–9714. [Link]

-

OpenStax. (2023). 24.7 Reactions of Amines. In Organic Chemistry. Retrieved January 17, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]

- 4. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures [mdpi.com]

- 5. Click Chemistry [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. interchim.fr [interchim.fr]

- 8. broadpharm.com [broadpharm.com]

- 9. Novel Approaches in Biomolecule Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C6H7ClO | CID 2759284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cyclization of 5-hexynoic acid to 3-alkoxy-2-cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]

A Comprehensive Technical Guide to the Safe Handling and Application of Hex-5-ynoyl Chloride

This guide provides an in-depth exploration of Hex-5-ynoyl chloride, a bifunctional reagent of significant interest in chemical synthesis, particularly in the realms of drug discovery and bioconjugation. As a molecule possessing both a reactive acyl chloride and a terminal alkyne, it offers a versatile platform for the introduction of a bioorthogonal handle. However, its utility is intrinsically linked to a thorough understanding of its chemical properties and the stringent safety protocols required for its handling. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure both experimental success and laboratory safety.

The Chemical Profile of this compound: A Duality of Reactivity

This compound (C₆H₇ClO) is a liquid organic compound characterized by a molecular weight of approximately 130.57 g/mol .[1] Its structure incorporates two key functional groups that dictate its chemical behavior: the highly electrophilic acyl chloride and the versatile terminal alkyne.

The acyl chloride group is a derivative of a carboxylic acid and is known for its high reactivity.[2][3] This reactivity stems from the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, rendering the carbonyl carbon highly susceptible to nucleophilic attack.[2][4] Consequently, this compound will react vigorously with a wide range of nucleophiles.

The terminal alkyne, on the other hand, is a cornerstone of "click chemistry," a set of bioorthogonal reactions prized for their high efficiency, selectivity, and biocompatibility.[5][6][7][8] This functional group can readily participate in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages, making it an invaluable tool for bioconjugation.[5][9]

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇ClO | [1][10] |

| Molecular Weight | 130.57 g/mol | [1] |

| Appearance | Brown liquid | |

| CAS Number | 55183-45-4 | [1] |

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

The primary hazards associated with this compound stem from its reactive acyl chloride moiety. It is classified as a substance that causes severe skin burns and eye damage, and may cause respiratory irritation.[1]

-

Corrosivity: Direct contact with skin or eyes can lead to severe chemical burns.[1] The vapors are also corrosive and can cause damage to the respiratory tract.[11]

-

Reactivity with Water: Like other acyl chlorides, it reacts exothermically and vigorously with water, including moisture in the air, to produce hydrochloric acid (HCl) gas and the corresponding carboxylic acid.[2][12][13] This reaction can be violent and lead to a rapid increase in pressure and the release of corrosive fumes.[14]

-

Flammability: It is also classified as a flammable or combustible liquid.[1]

A thorough risk assessment must be conducted before any work with this compound is initiated. This involves identifying potential exposure scenarios and implementing appropriate control measures.

Engineering and Administrative Controls: The First Line of Defense

To mitigate the risks associated with this compound, a multi-layered approach to safety is essential, starting with robust engineering and administrative controls.

-

Chemical Fume Hood: All handling of this compound must be performed in a properly functioning chemical fume hood to prevent the inhalation of its corrosive vapors.[14][15]

-

Inert Atmosphere: Due to its moisture sensitivity, reactions involving this compound should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[2]

-

Exclusion of Water: All glassware and solvents must be scrupulously dried before use to avoid unwanted reactions.[4]

-

Restricted Access: The area where this compound is handled should be clearly demarcated, and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE): The Last Barrier of Protection

Appropriate personal protective equipment is mandatory when working with this compound.[16][17]

-

Eye and Face Protection: Chemical splash goggles and a full-face shield are essential to protect against splashes and corrosive vapors.[11][16]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before each use and replaced immediately if signs of degradation are observed.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron or suit should be considered.[16]

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a respirator with an appropriate acid gas cartridge may be necessary.[16]

Handling and Storage Protocols: Ensuring Stability and Purity

Proper handling and storage are critical to maintaining the integrity of this compound and preventing accidents.

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[18]

-

The container should be tightly sealed and stored under an inert atmosphere if possible.[16]

-

Store in a designated corrosives and flammables cabinet.[18]

Handling Workflow

Caption: A simplified workflow for CuAAC bioconjugation.

The acyl chloride can be used to attach the hex-5-ynoyl group to a biomolecule containing a nucleophilic handle, such as an amine on a protein or a modified nucleic acid. Once incorporated, the terminal alkyne is available for reaction with an azide-functionalized molecule, enabling the precise and efficient labeling of biomolecules for a wide range of applications in drug development, diagnostics, and fundamental biological research.

Conclusion

This compound is a powerful synthetic tool, but its utility is directly proportional to the respect and care with which it is handled. By understanding its chemical nature, rigorously applying safety protocols, and adhering to responsible disposal practices, researchers can harness its potential to advance scientific discovery while maintaining a safe laboratory environment. This guide serves as a foundation for the safe and effective use of this versatile reagent, but it is incumbent upon every user to supplement this information with institution-specific safety training and a continuous commitment to a culture of safety.

References

- Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids. (Source: vertexaisearch.cloud.google.com)

- A Comparative Guide to the Reactivity of Terminal Alkynes in Bioconjug

- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (Source: Yufeng)

- Acid Chlorides and Chloroformates - Safety and Handling. (Source: BASF)

- Utilization of alkyne bioconjugations to modulate protein function. (Source: PMC - NIH)

- DNA Compatible Oxidization and Amidation of Terminal Alkynes | Bioconjug

- Utilization of Alkyne Bioconjugations to Modulate Protein Function.

- Proper Disposal of Oleoyl Chloride: A Guide for Labor

- This compound | C6H7ClO | CID 2759284. (Source: PubChem)

- This compound | 55183-45-4. (Source: Sigma-Aldrich)

- Safe Handling Guide: Hydrochloric Acid. (Source: CORECHEM Inc.)

- Methods to prevent the hydrolysis of acyl chlorides in synthesis. (Source: Benchchem)

- Safe Disposal of Cyclopent-3-ene-1-carbonyl chloride: A Step-by-Step Guide. (Source: Benchchem)

- Acyl Chlorides (A-Level) | ChemistryStudent. (Source: chemistrystudent.com)

- 5-Hexenoyl chloride | C6H9ClO | CID 10975519. (Source: PubChem)

- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic

- Hydrochloric Acid Hazards & Safety Tips. (Source: VelocityEHS)

- Safety Precautions for Hydrochloric Acid. (Source: Belding Tank)

- This compound. (Source: CymitQuimica)

- This compound | CAS 55183-45-4 | SCBT. (Source: Santa Cruz Biotechnology)

- Click Chemistry: new protocol for the labeling and modification of biomolecules. (Source: Interchim)

- Introduction to click chemistry: a new method for the labeling and modification of biomolecules. (Source: Lumiprobe)

- Click Chemistry Reagents Overview. (Source: Sigma-Aldrich)

- This compound CAS#:. (Source: ChemicalBook)

- HEX-5-ENOYL CHLORIDE | CAS No.36394-07-7 Synthetic Routes. (Source: Guidechem)

- How to dispose of 2 - Toluoyl Chloride waste?. (Source: Evergreensino Chemical Co.,Ltd)

- Safety Data Sheet: Acetyl chloride. (Source: Chemos GmbH&Co.KG)

- AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry.... (Source: Tuttee Academy)

- What is Click Chemistry?. (Source: BroadPharm)

- Preparations and Reactions of Acyl Chlorides. (Source: YouTube)

- SAFETY D

- Video: Acyl Chloride Uses, Reactions & Synthesis. (Source: Study.com)

- HEXANOYL CHLORIDE. (Source: Loba Chemie)

- Removing oxalyl chloride from acid chloride intermediate in ester form

- AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry.... (Source: Tuttee Academy)

- acyl chlorides and water, alcohols or phenol. (Source: Chemguide)

- 5-Hexynoyl chloride | 55183-45-4. (Source: ChemicalBook)

- Buy Pent-4-ynoyl chloride | 55183-44-3. (Source: Smolecule)

- CAS No.55183-45-4,5-Hexynoyl chloride Suppliers. (Source: LookChem)

- Reactions of Acyl Chlorides with W

- Hexanoyl chloride synthesis. (Source: ChemicalBook)

- Novel synthesizing method of 5-chloro valeryl chloride.

Sources

- 1. This compound | C6H7ClO | CID 2759284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. interchim.fr [interchim.fr]

- 7. Введение в клик-химию: новый метод мечения и модификации биомолекул [ru.lumiprobe.com]

- 8. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

- 11. download.basf.com [download.basf.com]

- 12. savemyexams.com [savemyexams.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 17. beldingtank.com [beldingtank.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Nucleophilic Reactivity of Hex-5-ynoyl Chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Hex-5-ynoyl chloride is a bifunctional molecule of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a highly reactive acyl chloride group and a terminal alkyne, offering two distinct points for chemical modification. This guide provides a detailed exploration of the core reactivity of the acyl chloride moiety with a range of common nucleophiles. We will dissect the underlying mechanisms, provide field-tested experimental protocols, and offer insights into the causality behind procedural choices to ensure reproducible and optimal outcomes. The terminal alkyne, while not the primary focus of this guide's reactivity discussion, will be considered as a critical factor in experimental design, especially when using strongly basic reagents.

Physicochemical Properties and Structural Features

This compound (C₆H₇ClO) is characterized by its two key functional groups: the acyl chloride and the terminal alkyne. The carbon atom of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, making it a prime target for nucleophilic attack.[1] This inherent reactivity makes it an excellent acylating agent but also necessitates careful handling under anhydrous conditions to prevent hydrolysis.[2]

| Property | Value | Source |

| Molecular Formula | C₆H₇ClO | [3][4] |

| Molecular Weight | 130.57 g/mol | [3][4] |

| CAS Number | 55183-45-4 | [3][4] |

| Boiling Point | 104-110 °C | [5] |

| Density | ~1.09 g/cm³ | [5] |

| SMILES | C#CCCCC(=O)Cl | [3] |

Safety Considerations: this compound is classified as a corrosive substance that causes severe skin burns and eye damage. It may also cause respiratory irritation and is a flammable liquid and vapor.[3] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent decomposition and ensure reaction integrity.

The Core Mechanism: Nucleophilic Acyl Substitution

The reactions of this compound with most nucleophiles proceed via a well-established nucleophilic acyl substitution mechanism, often referred to as an addition-elimination pathway.[2][6][7]

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group. The electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.[1][6][8]

-

Elimination: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is eliminated.[6][8]

This two-step process results in the substitution of the chloride with the incoming nucleophile.

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Reactivity with Oxygen Nucleophiles

Alcohols: Esterification

This compound reacts readily with alcohols to form esters. These reactions are typically rapid and exothermic.[9] To neutralize the hydrogen chloride (HCl) byproduct, which can protonate the alcohol or catalyze side reactions, a non-nucleophilic base such as pyridine or triethylamine (TEA) is commonly added.[2]

-

System Preparation: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. The system is purged with dry nitrogen.

-

Reagent Charging: Add propan-1-ol (1.0 equivalent) and anhydrous dichloromethane (DCM) as the solvent. Cool the mixture to 0 °C in an ice bath. Add triethylamine (1.1 equivalents).

-

Acylation: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred alcohol solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography.

Causality Insight: The use of a non-nucleophilic base like TEA is critical. It scavenges the HCl produced, preventing the formation of triethylammonium chloride salt and driving the reaction to completion without competing with the alcohol as a nucleophile.[2]

Water: Hydrolysis

Acyl chlorides react rapidly, often violently, with water to hydrolyze back to the parent carboxylic acid, hex-5-ynoic acid.[2] This reaction underscores the absolute necessity of using anhydrous solvents and maintaining an inert atmosphere during all other reactions with this compound.

Reactivity with Nitrogen Nucleophiles (Amidation)

The reaction of this compound with primary or secondary amines is a highly efficient method for forming secondary and tertiary amides, respectively.[7][10] The reaction is vigorous and typically proceeds to completion quickly at room temperature.

Two main strategies are employed regarding stoichiometry:

-

Amine in Excess: Use two equivalents of the amine. The first equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct, forming an ammonium salt.[10]

-

External Base: Use one equivalent of the amine along with one equivalent of an external non-nucleophilic base (like pyridine or TEA), similar to the esterification protocol.

Caption: Standard Workflow for Amide Synthesis.

-

System Preparation: Assemble a dry, nitrogen-flushed flask with a stir bar and septum.

-

Reagent Charging: In the flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C.

-

Acylation: Slowly add this compound (1.05 equivalents) via syringe while maintaining the temperature below 5 °C. A precipitate of triethylammonium chloride will form immediately.

-

Reaction Completion: After addition, remove the ice bath and stir the mixture at room temperature for 30 minutes.

-

Isolation: Filter the mixture to remove the ammonium salt, rinsing the solid with a small amount of fresh THF.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude amide is often of high purity but can be further purified by recrystallization or chromatography if necessary.

Causality Insight: The immediate formation of a precipitate (triethylammonium chloride) provides a visual confirmation that the reaction is proceeding and effectively removes the HCl byproduct from the solution, preventing potential side reactions.

Reactivity with Carbon Nucleophiles (Organometallics)

Organometallic reagents are powerful carbon nucleophiles that react readily with acyl chlorides. However, the choice of reagent is critical as it dictates the final product. A key consideration with this compound is the acidity of its terminal alkyne proton (pKa ≈ 25), which can be deprotonated by strongly basic organometallics like Grignard reagents.[11]

Grignard Reagents (R-MgX)

Grignard reagents react with acyl chlorides in a two-fold addition.

-

The first equivalent adds to form a ketone intermediate.[8]

-

This ketone is more reactive than the starting acyl chloride and is immediately attacked by a second equivalent of the Grignard reagent to form a tertiary alcohol upon acidic workup.[8][12]

Crucial Consideration: The Grignard reagent is a strong base and can deprotonate the terminal alkyne. This is a non-productive side reaction that consumes the reagent. Therefore, using at least two equivalents of the Grignard reagent relative to the acyl chloride is often necessary to account for this deprotonation and ensure the desired double addition occurs.

Caption: Workflow for Grignard Reaction with an Acyl Chloride.

-

System Preparation: A flame-dried, three-necked flask under a positive pressure of argon is charged with anhydrous diethyl ether.

-

Grignard Formation: Prepare butylmagnesium bromide (Grignard reagent) in the standard manner. Titrate to determine the exact concentration.

-

Acylation: Cool the Grignard solution (2.5 equivalents) to -78 °C (dry ice/acetone bath). Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise via a syringe pump over 30 minutes.

-

Reaction: After addition, allow the mixture to slowly warm to room temperature and stir overnight.

-

Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[13]

-

Extraction & Purification: Separate the layers and extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting tertiary alcohol by flash chromatography.

Gilman Reagents (Lithium Dialkylcuprates, R₂CuLi)

Gilman reagents are softer, less basic, and less reactive nucleophiles compared to Grignard reagents.[8] Their key advantage is that they react with acyl chlorides only once to provide a ketone, stopping cleanly at that stage without proceeding to the tertiary alcohol.[8] This makes them the reagent of choice for converting this compound into various alkynyl ketones. Furthermore, their lower basicity minimizes the competing deprotonation of the terminal alkyne.

Summary of Reactivity

| Nucleophile Class | Specific Example | Product Type | Key Experimental Considerations |

| O-Nucleophiles | Ethanol | Ester | Requires a non-nucleophilic base (e.g., pyridine, TEA). Must be anhydrous. |

| N-Nucleophiles | Diethylamine | Tertiary Amide | Use 2 eq. of amine or 1 eq. amine + 1 eq. external base. Fast reaction. |

| C-Nucleophiles | Methylmagnesium Bromide (Grignard) | Tertiary Alcohol | Requires >2 eq. of Grignard reagent due to alkyne deprotonation. Forms ketone intermediate. |

| C-Nucleophiles | Lithium Dimethylcuprate (Gilman) | Ketone | Reaction stops cleanly at the ketone stage. Preferred for ketone synthesis. |

References

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

Chemguide. (n.d.). Nucleophilic addition / elimination in the reactions of acyl chlorides. Retrieved from [Link]

-

Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]

-

Save My Exams. (2025, June 23). Acylation Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 18.9: Organometallic Reagents. Retrieved from [Link]

-

Ekeeda. (2019, July 25). Reaction Of Alcohols With Thionyl Chloride. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 20.4 Reaction with Organometallic Reagents. Retrieved from [Link]

-

Leah4sci. (2023, February 14). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.55183-45-4, 5-Hexynoyl chloride Suppliers. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 3. This compound | C6H7ClO | CID 2759284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. CAS No.55183-45-4,5-Hexynoyl chloride Suppliers [lookchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. savemyexams.com [savemyexams.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility of Hex-5-ynoyl Chloride in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hex-5-ynoyl chloride is a highly reactive bifunctional molecule featuring a terminal alkyne and an acyl chloride. This unique structure makes it a valuable reagent in organic synthesis, particularly for the introduction of an alkynyl moiety for subsequent "click" chemistry applications, bioconjugation, and the development of covalent inhibitors. However, its utility is fundamentally governed by its solubility and stability in reaction media. The high electrophilicity of the acyl chloride group dictates stringent solvent selection, as protic or nucleophilic solvents will readily react, consuming the starting material. This guide provides a comprehensive analysis of the theoretical solubility profile of this compound, outlines authoritative protocols for its safe handling and experimental solubility determination, and presents a logical framework for solvent selection to ensure reaction success and reproducibility.

Introduction: The Synthetic Potential of this compound

This compound (C₆H₇ClO) is a key synthetic intermediate characterized by two reactive centers: the highly electrophilic acyl chloride and the versatile terminal alkyne.[1] The acyl chloride facilitates covalent bond formation with nucleophiles such as amines and alcohols, while the alkyne serves as a handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions (CuAAC and SPAAC, respectively). This dual functionality is highly sought after in medicinal chemistry for creating complex molecular probes, activity-based probes, and covalent drug candidates.

Understanding the solubility of this reagent is not a trivial preliminary step; it is critical to the success of any synthetic transformation. Poor solubility leads to heterogeneous reaction mixtures, reduced reaction rates, and difficulty in purification. More importantly, improper solvent choice can lead to the immediate decomposition of the reagent. This guide, therefore, serves as a foundational resource for any researcher intending to employ this compound in their work.

Physicochemical Properties & Theoretical Solubility Profile

To understand the solubility of this compound, one must consider its molecular structure, which consists of a polar, highly reactive acyl chloride headgroup and a relatively nonpolar five-carbon chain terminating in an alkyne.[1]

-

Molecular Formula: C₆H₇ClO[1]

-

Molecular Weight: Approximately 130.57 g/mol [1]

-

Structure: A linear six-carbon backbone with a carbonyl chloride at position 1 and a carbon-carbon triple bond between positions 5 and 6.[1]

Based on the principle of "like dissolves like," the nonpolar hydrocarbon tail suggests solubility in nonpolar organic solvents. The polar acyl chloride group might suggest some affinity for polar solvents. However, the chemical reactivity of the acyl chloride is the dominant factor governing solvent compatibility.[2]

The Overriding Factor: Reactivity with Nucleophilic Solvents

Acyl chlorides are among the most reactive carboxylic acid derivatives.[3] The carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the primary constraint on solvent selection.

Incompatible Solvent Classes:

-

Protic Solvents (Water, Alcohols): These solvents are nucleophilic and will rapidly react with this compound. Water causes vigorous hydrolysis to the corresponding carboxylic acid (hex-5-ynoic acid) and hydrochloric acid.[3][4] Alcohols will undergo alcoholysis to form the corresponding esters.[3] These reactions are typically exothermic and rapid, rendering these solvents unsuitable for dissolving the compound without immediate decomposition.

-

Nucleophilic Amines (Primary/Secondary): Solvents containing primary or secondary amine functionalities will react to form amides.[3]

-

Basic Solvents: Strong bases can promote side reactions and decomposition.

Compatible Solvent Classes:

-

Aprotic, Nonpolar Solvents: These are generally the best choice. They do not possess nucleophilic groups and will dissolve the molecule based on van der Waals interactions with its hydrocarbon chain. Examples include hexane, cyclohexane, benzene, and toluene.

-

Aprotic, Polar Solvents: These solvents are often excellent choices as they can solvate the polar acyl chloride group without reacting.[5] They are indispensable when reacting this compound with polar substrates. Examples include dichloromethane (DCM), chloroform, diethyl ether, tetrahydrofuran (THF), and ethyl acetate.[3][6]

The following diagram illustrates the logic for selecting an appropriate solvent system.

Caption: Logical workflow for selecting a compatible solvent.

Safety First: Essential Handling Protocols

This compound is a hazardous chemical and must be handled with extreme caution.[1] It is classified as flammable, causes severe skin burns and eye damage, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[7][8]

-

Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[9]

-

Inert Atmosphere: Due to its moisture sensitivity, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Use dry glassware and anhydrous solvents.[8]

-

Spill Management: Have appropriate spill cleanup materials ready, such as an absorbent material for organic liquids. Do not use water to clean up spills.[10]

-

Quenching: Any residual this compound should be quenched slowly and carefully by adding it to a stirred solution of a nucleophile like isopropanol or a dilute aqueous base in a well-ventilated fume hood.

Experimental Determination of Solubility

The following protocols provide methodologies for determining both qualitative and quantitative solubility. All steps must be performed in a fume hood using appropriate PPE.

Protocol 1: Qualitative Solubility Assessment (Visual Method)

This method provides a rapid assessment of solubility in a range of anhydrous solvents.

Materials:

-

This compound

-

A selection of anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran, Diethyl Ether, Hexane, Toluene, Ethyl Acetate)

-

Small, dry glass vials (e.g., 1-dram) with caps

-

Calibrated micropipettes or syringes

Procedure:

-

Preparation: Dispense 1.0 mL of the chosen anhydrous solvent into a dry glass vial.

-

Initial Addition: Add a small, precisely measured amount of this compound (e.g., 2 mg, corresponding to ~2 mg/mL) to the solvent.

-

Mixing: Cap the vial and vortex or shake vigorously for 60 seconds at room temperature.

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: The solution is completely clear, with no visible solid particles, cloudiness, or immiscible droplets.[11]

-